molecular formula C14H21N3O2 B5689805 N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamine

N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamine

Cat. No. B5689805
M. Wt: 263.34 g/mol
InChI Key: IOGOFXGQQRHSIE-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamine, also known as DMNB-Piperidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for studying the effects of neurotransmitters on the brain.

Mechanism of Action

N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine works by binding to the dopamine transporter in the brain, which is responsible for the uptake of dopamine. This binding prevents the uptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to have a number of physiological and biochemical effects on the body.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine has been found to have a number of biochemical and physiological effects on the body. These effects include an increase in dopamine levels in the brain, which has been linked to improved mood and cognitive function. N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine has also been found to increase the release of norepinephrine and serotonin in the brain, which can improve cognitive function and reduce anxiety.

Advantages and Limitations for Lab Experiments

The use of N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine in lab experiments has a number of advantages, including its ability to selectively bind to the dopamine transporter in the brain. This selectivity allows for more precise and accurate experiments, as researchers can specifically target the dopamine transporter without affecting other neurotransmitter systems. However, the use of N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine in lab experiments also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are a number of future directions for research involving N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine. One potential area of research is the use of N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine to investigate the effects of neurotransmitters on brain development and plasticity. Another area of research is the use of N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine to investigate the effects of different drugs on the dopamine transporter and other neurotransmitter systems in the brain. Additionally, the development of new compounds based on the structure of N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine could lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine can be synthesized using a variety of methods, including the reduction of 4-nitrobenzyl chloride with lithium aluminum hydride, followed by the reaction of the resulting compound with N,N-dimethylpiperidine. Another method involves the reaction of 4-nitrobenzyl chloride with N,N-dimethylpiperidine, followed by reduction with sodium borohydride.

Scientific Research Applications

N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine has been used in various scientific research studies to investigate the effects of neurotransmitters on the brain. One such study involved the use of N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine to investigate the role of the dopamine transporter in the uptake of dopamine in the brain. Another study used N,1-dimethyl-N-(4-nitrobenzyl)-4-piperidinamineine to investigate the effects of serotonin on the brain.

properties

IUPAC Name

N,1-dimethyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-15-9-7-13(8-10-15)16(2)11-12-3-5-14(6-4-12)17(18)19/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOFXGQQRHSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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